![molecular formula C19H16N2O5S B3435935 N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B3435935.png)
N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide
Overview
Description
Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They have a wide range of applications, including use in the synthesis of dyes, detergents, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides generally consists of a benzene ring attached to a sulfonamide group . The specific structure of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” would likely include these groups, along with a nitrophenoxy group and a benzyl group.Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions, including those involving their sulfonyl or amine groups . The specific reactions that “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” would participate in are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzenesulfonamides, these can include properties like density, boiling point, vapor pressure, and others . The specific properties of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” are not available in the sources I found.Mechanism of Action
Some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body . This has led to their use in the treatment of conditions like glaucoma and epilepsy . The specific mechanism of action of “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” is not available in the sources I found.
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its properties and potential applications. For benzenesulfonamides, these can include further exploration of their uses in medicine and other fields . The specific future directions for “N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide” are not available in the sources I found.
properties
IUPAC Name |
N-benzyl-4-(4-nitrophenoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-21(23)16-6-8-17(9-7-16)26-18-10-12-19(13-11-18)27(24,25)20-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGSJVQRZGVURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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